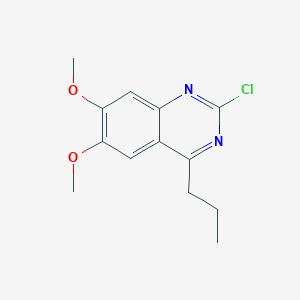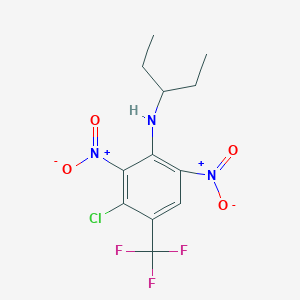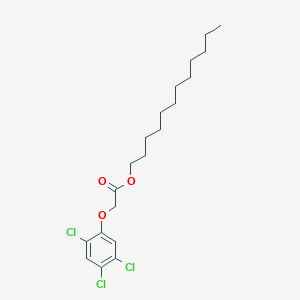![molecular formula C19H26N4O B14602686 1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-09-5](/img/structure/B14602686.png)
1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to create the indole moiety . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
The next step involves the formation of the piperidine ring, which can be achieved through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors . The final step is the formation of the imidazolidinone ring, which can be synthesized through the reaction of an amine with an isocyanate or through the cyclization of urea derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various products, depending on the conditions used.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets in the body. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyltryptamine: This compound is structurally similar due to the presence of the indole moiety.
Indole-3-acetic acid: Another indole derivative with significant biological activity.
Uniqueness
1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of the indole, piperidine, and imidazolidinone structures, which confer a unique set of chemical and biological properties .
Propiedades
Número CAS |
61220-09-5 |
|---|---|
Fórmula molecular |
C19H26N4O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-[1-[2-(1-methylindol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C19H26N4O/c1-21-14-15(17-4-2-3-5-18(17)21)6-10-22-11-7-16(8-12-22)23-13-9-20-19(23)24/h2-5,14,16H,6-13H2,1H3,(H,20,24) |
Clave InChI |
UMMVUDAGFZWQNN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CCN3CCC(CC3)N4CCNC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)

![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)


![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)


